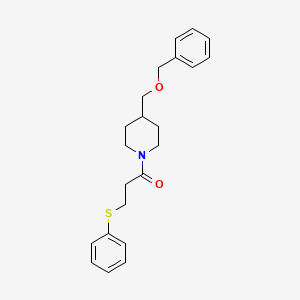
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a useful research compound. Its molecular formula is C22H27NO2S and its molecular weight is 369.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a benzyloxy group, and a phenylthio moiety, which contribute to its biological profile. The structural formula can be represented as follows:
This compound's lipophilicity and metabolic stability are critical for its biological efficacy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including those similar to this compound. For instance, compounds with the benzoylpiperidine fragment have shown significant antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. The IC50 values for such compounds ranged from 19.9 to 75.3 µM, indicating moderate potency against cancer cells compared to non-cancerous cells .
Table 1: Antiproliferative Activity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 19.9 |
| Compound B | OVCAR-3 | 75.3 |
| Compound C | MCF-7 | 45.0 |
The mechanism by which these compounds exert their effects is primarily through inhibition of specific enzymes involved in cancer cell proliferation. For example, the benzoylpiperidine derivatives have been shown to act as reversible inhibitors of monoacylglycerol lipase (MAGL), which plays a role in lipid metabolism and signaling pathways associated with cancer progression .
Neuroprotective Effects
In addition to anticancer properties, derivatives of this compound may exhibit neuroprotective effects. The piperidine structure is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. Research has indicated that similar compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties in neuronal contexts .
Structure-Activity Relationship (SAR)
The SAR studies conducted on piperidine derivatives have revealed that modifications to the benzoyloxy and phenylthio groups significantly influence biological activity. For instance, variations in substituents on the phenyl ring can enhance binding affinity and selectivity towards target enzymes.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Para-substituted phenyl group | Increased potency against MAGL |
| Hydroxyl substitution on benzoyloxy | Enhanced solubility and bioavailability |
Case Study 1: In Vitro Evaluation
A study evaluated the biological activity of several piperidine derivatives, including our compound of interest. The results indicated significant inhibition of cancer cell growth with selectivity towards malignant cells over normal cells .
Case Study 2: In Vivo Studies
In vivo studies using animal models demonstrated that the compound could reduce tumor size significantly when administered at therapeutic doses. These findings suggest potential for further development as an anticancer agent .
Properties
IUPAC Name |
1-[4-(phenylmethoxymethyl)piperidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c24-22(13-16-26-21-9-5-2-6-10-21)23-14-11-20(12-15-23)18-25-17-19-7-3-1-4-8-19/h1-10,20H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWGZBICOBTYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














